3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that the compound can undergo reactions such as free radical bromination and nucleophilic substitution .
Result of Action
Compounds with similar structures have been found to display anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation over palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding alkane
Substitution: Formation of various substituted derivatives
Scientific Research Applications
3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
- 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol
- 3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol
Uniqueness
3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The trifluoromethyl group significantly influences the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,15H,4-5,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFUIXHKEAPARI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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